molecular formula C17H15N3 B12520171 3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-56-3

3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12520171
CAS No.: 654650-56-3
M. Wt: 261.32 g/mol
InChI Key: BAOQPLAPHANSFN-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinoline ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 2-chloroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazolo[3,4-b]quinoline
  • 1H-Pyrazolo[4,3-b]quinoline
  • 1H-Pyrazolo[3,4-c]pyridine

Uniqueness

3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

654650-56-3

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

3-methyl-1-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C17H15N3/c1-12-15-11-18-16-10-6-5-9-14(16)17(15)20(19-12)13-7-3-2-4-8-13/h2-10,18H,11H2,1H3

InChI Key

BAOQPLAPHANSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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